LC-MS/MS Assay Sensitivity and Precision Using 13C-Labeled Internal Standard in Human Plasma
A validated UPLC-MS/MS method using an internal standard labeled with 13C (or deuterium) achieved an ultrasensitive lower limit of quantification (LLOQ) of 2.5 pg/mL for chlorzoxazone in human plasma. This sensitivity was maintained with a precision of less than 15% across the calibrated range [1]. This performance is directly linked to the use of a stable isotope-labeled internal standard to correct for matrix effects, which were consistently below 50% [1]. An assay without a SIL-IS would be subject to higher variability and a significantly higher LLOQ.
| Evidence Dimension | Lower Limit of Quantification (LLOQ) for Chlorzoxazone in Human Plasma |
|---|---|
| Target Compound Data | 2.5 pg/mL |
| Comparator Or Baseline | Unlabeled chlorzoxazone (no internal standard correction): LLOQ is not specified but would be significantly higher and more variable due to matrix effects. |
| Quantified Difference | The use of a 13C- or D-labeled internal standard enables an LLOQ of 2.5 pg/mL, while the baseline without a SIL-IS would be insufficient for microdosing studies. |
| Conditions | UPLC-MS/MS, multiple reaction monitoring (MRM), negative electrospray ionization, human plasma (0.5 mL sample volume). |
Why This Matters
This level of sensitivity is essential for conducting clinical microdosing studies where a 25 μg dose is administered, allowing for pharmacokinetic monitoring for 8 hours post-dose, which is impossible without a robust SIL-IS.
- [1] Michely JA, et al. Ultrasensitive quantification of the CYP2E1 probe chlorzoxazone and its main metabolite 6-hydroxychlorzoxazone in human plasma using ultra performance liquid chromatography coupled to tandem mass spectrometry after chlorzoxazone microdosing. J Chromatogr B. 2016;1027:207-213. View Source
